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Compound of Interest

Compound Name: 1,1-Diiodopropane

Cat. No.: B076905 Get Quote

An In-depth Technical Guide to the Chemical Properties of 1,1-Diiodopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical

properties of 1,1-diiodopropane. Due to the limited availability of published experimental data

for this specific compound, this guide combines reported data with theoretical predictions and

information from analogous compounds to offer a thorough resource.

Core Chemical Properties
1,1-Diiodopropane is a geminal dihaloalkane. Its physical and chemical properties are

summarized below.
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Property Value Source

Molecular Formula C₃H₆I₂ --INVALID-LINK--[1]

Molecular Weight 295.89 g/mol --INVALID-LINK--[1]

CAS Number 10250-52-9 --INVALID-LINK--[2]

Appearance Not specified; likely a liquid N/A

Density 2.476 g/cm³ (estimate) --INVALID-LINK--[2]

Boiling Point 239.33 °C (estimate) --INVALID-LINK--[2]

Melting Point -16.49 °C (estimate) --INVALID-LINK--[2]

Refractive Index 1.6160 --INVALID-LINK--[2]

Solubility Insoluble in water N/A

LogP 3.18 (Predicted) --INVALID-LINK--[3]

Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 1,1-diiodopropane are not

widely published. However, a plausible synthesis can be adapted from general methods for the

preparation of gem-diiodoalkanes.

Synthesis of 1,1-Diiodopropane from Propanal
Hydrazone
A common method for the synthesis of gem-diiodides is the reaction of an aldehyde or ketone

with hydrazine, followed by iodination.[4]

Reaction Scheme: CH₃CH₂CHO + N₂H₄ → CH₃CH₂CH=NNH₂ + H₂O CH₃CH₂CH=NNH₂ + 2 I₂

+ 2 (C₂H₅)₃N → CH₃CH₂CHI₂ + N₂ + 2 (C₂H₅)₃NHI

Materials and Equipment:

Propanal (CH₃CH₂CHO)
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Hydrazine hydrate (N₂H₄·H₂O)

Iodine (I₂)

Triethylamine ((C₂H₅)₃N)

Ethanol

Diethyl ether

Round-bottom flask

Reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Formation of Propanal Hydrazone: In a round-bottom flask, dissolve propanal in ethanol. Add

hydrazine hydrate dropwise while stirring at room temperature. The reaction is typically

exothermic. After the addition is complete, stir the mixture for an additional hour to ensure

complete formation of the hydrazone.

Iodination: In a separate flask, prepare a solution of iodine in diethyl ether. To this solution,

add triethylamine.

Reaction: Cool the iodine solution in an ice bath. Slowly add the propanal hydrazone solution

to the iodine solution with vigorous stirring. The addition should be controlled to maintain a

low temperature. Nitrogen gas will evolve during the reaction.

Work-up: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for several hours. Quench the reaction by adding a saturated aqueous
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solution of sodium thiosulfate to remove any unreacted iodine.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl

ether. Combine the organic layers.

Washing: Wash the combined organic layers with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator to yield the crude 1,1-diiodopropane.

Purification
The crude 1,1-diiodopropane can be purified by fractional distillation under reduced pressure.

Procedure:

Set up a fractional distillation apparatus.

Heat the crude product gently under reduced pressure.

Collect the fraction that boils at the expected boiling point of 1,1-diiodopropane.

Propanal Propanal Hydrazone

 + Hydrazine Hydrate
in Ethanol

Crude 1,1-Diiodopropane

 + Iodine/Triethylamine
(Iodination)

Iodine & Triethylamine
in Diethyl Ether

Pure 1,1-DiiodopropaneFractional Distillation

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 1,1-diiodopropane.

Spectroscopic Data
Note: Experimentally determined NMR spectra for 1,1-diiodopropane are not readily available

in the scientific literature. The following are predicted spectra based on the chemical structure

and data from isomeric compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):

CH₃ group: A triplet around δ 1.0-1.2 ppm. The signal is split by the adjacent CH₂ group.

CH₂ group: A quartet of triplets (or multiplet) around δ 2.0-2.3 ppm. The signal is split by the

adjacent CH₃ and CH groups.

CH group: A triplet around δ 4.5-5.0 ppm. The signal is split by the adjacent CH₂ group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

CH₃ carbon: Approximately δ 10-15 ppm.

CH₂ carbon: Approximately δ 30-35 ppm.

CHI₂ carbon: A downfield signal, likely in the range of δ 15-25 ppm, significantly influenced

by the two iodine atoms.

Experimental NMR Data for Isomers of Diiodopropane:

Compound Isomer ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

1,2-Diiodopropane Vicinal

1.98 (d, 3H), 3.85 (dd,

1H), 4.25 (m, 1H),

4.40 (dd, 1H)

29.5, 33.8, 43.1

1,3-Diiodopropane Terminal
2.25 (quintet, 2H),

3.28 (t, 4H)
7.1, 35.5

Infrared (IR) Spectroscopy
A vapor-phase IR spectrum for 1,1-diiodopropane is noted to be available in spectral

databases.[1] The expected characteristic absorption bands are:

C-H stretching (alkane): 2850-3000 cm⁻¹

C-H bending (alkane): 1375-1470 cm⁻¹
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C-I stretching: 500-600 cm⁻¹ (This region is often complex).

Reactivity and Chemical Properties
Gem-diiodoalkanes are versatile intermediates in organic synthesis.

General Reactivity
The two iodine atoms on the same carbon atom make 1,1-diiodopropane susceptible to

various reactions. The C-I bonds are relatively weak and can be cleaved to form reactive

intermediates.

Formation of Organometallic Reagents
1,1-Diiodopropane can react with metals like magnesium or lithium to form organometallic

reagents. For example, with magnesium, it can form a Grignard-like reagent which can then be

used in various coupling reactions.

Simmons-Smith-type Cyclopropanation
Gem-diiodoalkanes are precursors for carbenoids used in cyclopropanation reactions. Although

less common than diiodomethane, 1,1-diiodopropane could potentially be used to form

substituted cyclopropanes.

Elimination Reactions
Under basic conditions, 1,1-diiodopropane can undergo elimination reactions to form alkenyl

iodides.
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1,1-Diiodopropane

Organometallic Reagent + Mg or Li

Alkenyl Iodide + Base (Elimination)

Substituted Cyclopropane + Zn(Cu) (Simmons-Smith like)

Click to download full resolution via product page

Caption: Potential reaction pathways for 1,1-diiodopropane.

Safety and Handling
Specific safety data for 1,1-diiodopropane is not readily available. However, based on the

properties of similar iodoalkanes, the following precautions should be taken:

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including gloves, safety goggles, and a lab coat.

Storage: Store in a cool, dry, dark place away from heat and incompatible materials such as

strong oxidizing agents and bases.

Hazards: Iodoalkanes are generally considered to be toxic and irritants. Avoid inhalation,

ingestion, and skin contact. They can be lachrymators.

This guide provides a summary of the available and predicted chemical properties of 1,1-
diiodopropane. Researchers should exercise caution and refer to experimentally determined

data as it becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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